(E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)acrylic acid
Description
(E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)acrylic acid is an organic compound characterized by the presence of a dihydrobenzo[b][1,4]dioxin moiety attached to an acrylic acid group
Properties
IUPAC Name |
(E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c12-10(13)5-4-8-2-1-3-9-11(8)15-7-6-14-9/h1-5H,6-7H2,(H,12,13)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTGNGBHGBNWFS-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(C=CC=C2O1)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)acrylic acid typically involves the following steps:
Formation of the dihydrobenzo[b][1,4]dioxin moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the acrylic acid group: This step involves the reaction of the dihydrobenzo[b][1,4]dioxin intermediate with an appropriate acrylic acid derivative, often under conditions that promote the formation of the (E)-isomer.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Common techniques include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid group to an alcohol or alkane.
Substitution: The aromatic ring in the dihydrobenzo[b][1,4]dioxin moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of polymers, coatings, and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of (E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)propanoic acid: Similar structure but with a propanoic acid group instead of acrylic acid.
(E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)butanoic acid: Contains a butanoic acid group.
(E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)pentanoic acid: Features a pentanoic acid group.
Biological Activity
(E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)acrylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a unique structure that includes a dioxin moiety, which is known to influence its biological activity. The molecular formula is , with a molecular weight of approximately 218.21 g/mol. The presence of the dioxin ring contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It may act as an enzyme inhibitor or receptor modulator, influencing pathways related to inflammation, cell proliferation, and apoptosis.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in inflammatory processes.
- Receptor Interaction : Studies suggest affinity towards serotonin receptors (5-HT1A and 5-HT2A), indicating possible antidepressant-like effects .
Biological Activity
Research has demonstrated several biological activities associated with this compound:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
- Antidepressant Effects : In animal models, this compound has been shown to reduce immobility in forced swimming tests (FST), suggesting potential antidepressant activity similar to that of selective serotonin reuptake inhibitors (SSRIs) .
- Anti-inflammatory Properties : Preliminary studies indicate that the compound may reduce inflammatory markers in vitro and in vivo, suggesting utility in treating conditions characterized by chronic inflammation.
Study 1: Antidepressant-Like Effects
A study evaluated the antidepressant-like effects of various benzodioxine derivatives, including this compound. The results indicated a significant decrease in immobility time during FST and tail suspension tests (TST), correlating with the compound's affinity for serotonin receptors .
Study 2: Anti-inflammatory Activity
In another investigation focusing on anti-inflammatory properties, this compound was administered in models of acute inflammation. The findings demonstrated a reduction in pro-inflammatory cytokines and improved outcomes in models of arthritis .
Comparative Analysis
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antidepressant-like effects | 5-HT receptor modulation |
| Benzodioxine derivatives | Antioxidant | Free radical scavenging |
| Other dioxin derivatives | Cytotoxicity against cancer cells | Apoptosis induction |
Q & A
Q. What synthetic methodologies are commonly employed to prepare (E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)acrylic acid?
- Methodological Answer : The compound is synthesized via condensation reactions starting from 2,3-dihydrobenzo[b][1,4]dioxin-6-carbaldehyde. A typical procedure involves reacting the aldehyde with acrylic acid derivatives under basic conditions (e.g., potassium carbonate in glacial acetic acid) to form the α,β-unsaturated carboxylic acid . Alternative routes include activating carboxylic acid precursors (e.g., 2,3-dihydrobenzo[b][1,4]dioxin-2-carboxylic acid) with thionyl chloride (SOCl₂) at 70–80°C to generate reactive acyl chlorides, which are subsequently coupled with amines or alcohols .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry and stereochemistry. For example, the (E)-isomer exhibits distinct coupling constants (J ≈ 16 Hz) for trans-vinylic protons .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using alumina plates with solvents like hexane:acetone (5:1) .
- Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized for derivatives of this compound?
- Methodological Answer : Iridium-catalyzed asymmetric amination is effective for introducing chirality. For example, crotyl acetate and 1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperazine react in dimethyl ether (DME) with an iridium catalyst to yield enantiomerically enriched products (95% ee). Key factors include:
Q. How can contradictions in spectroscopic data during characterization be resolved?
- Methodological Answer : Discrepancies between expected and observed NMR/HRMS data often arise from residual solvents, tautomerism, or impurities. Strategies include:
Q. What computational approaches predict the compound’s interactions with biological targets?
- Methodological Answer : Molecular docking and molecular dynamics (MD) simulations are used to study interactions with receptors like 5-HT₁A. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
